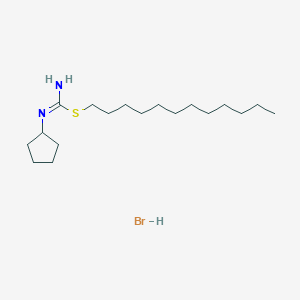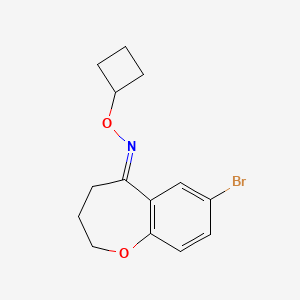![molecular formula C11H9BrF2N2O2 B3182724 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] CAS No. 1193386-65-0](/img/structure/B3182724.png)
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
Vue d'ensemble
Description
5-Bromo-7-methyl-1H-indole-2,3-dione is a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme . This compound has been shown to reduce viral load in HIV patients .
Physical and Chemical Properties Analysis
The compound 5-Bromo-7-methyl-1H-indole-2,3-dione has a molecular weight of 240.05 g/mol . Its chemical formula is C9H6BrNO2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Indole derivatives, including those related to 5-Bromo-7-methyl-1H-indole-2,3-dione, are synthesized through various methods. For instance, 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones, are formed by reacting bromoindoles or indoles with N-bromosuccinimide (Parrick et al., 1989).
- The molecular structure of indole derivatives, such as 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, has been analyzed using methods like NMR spectroscopy and X-ray single crystal diffraction (Karalı, 2021).
Reactivity and Compound Formation :
- The reaction of indole derivatives with various agents leads to the formation of different compounds. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione results in compounds like 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one (Aghazadeh et al., 2011).
Potential Biological Activities :
- Some indole derivatives exhibit significant antimicrobial activity. A series of compounds synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione showed high antimicrobial activity against bacterial and fungal strains (Ashok et al., 2015).
- Another study isolated bisindole alkaloids from marine sponges, including compounds like 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, which may have biological significance (McKay et al., 2002).
Chemical Properties and Interactions :
- Indole derivatives' chemical properties, such as their ability to form intermolecular hydrogen bonds and π–π stacking interactions, are important for understanding their structural stability and potential applications (El-Hiti et al., 2018).
Antiviral and Antituberculosis Potential :
- Certain indole derivatives have been evaluated for their antiviral and antituberculosis activities. For instance, some compounds showed weak activity against yellow fever virus and inhibited the growth of bovine viral diarrhea virus (Terzioğlu et al., 2005).
- Another study synthesized indole-2,3-dione derivatives that exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of indole derivatives, such as “5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]”, are often multiple receptors in the body . These compounds bind with high affinity to these receptors, making them effective in various biological applications .
Mode of Action
The compound interacts with its targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction . This interaction can lead to the activation or inhibition of the target, which can then influence various biological processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities can result in a wide range of downstream effects, depending on the specific pathway that is affected .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways that are affected. For example, if the compound has anticancer activity, it may result in the inhibition of cancer cell growth .
Orientations Futures
Indole derivatives, such as 5-Bromo-7-methyl-1H-indole-2,3-dione, continue to attract research interest due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medical and pharmaceutical fields .
Analyse Biochimique
Biochemical Properties
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, it can bind to specific receptors on cell membranes, altering signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA . This regulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, the compound can induce conformational changes in proteins, affecting their interaction with other molecules and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances . This interaction can lead to changes in metabolic flux, affecting the levels of various metabolites within the cell. The compound’s influence on metabolic pathways can result in altered cellular energy production and utilization, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its localization and efficacy, with higher concentrations in target tissues potentially enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
(3E)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLTWSZPYLLYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N/OCC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)

![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)
![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)


![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)
